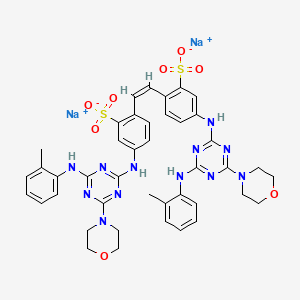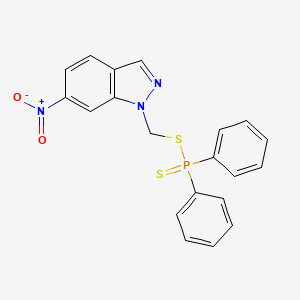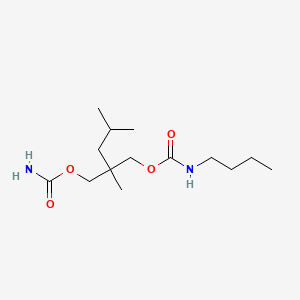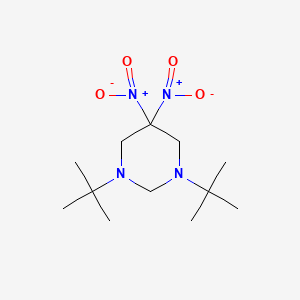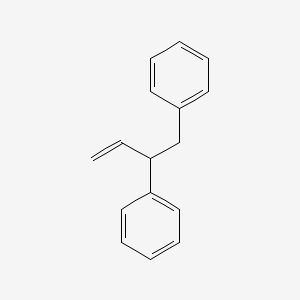
1,1'-(But-1-ene-3,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1-butene is an organic compound with the molecular formula C16H16 It consists of a butene backbone with phenyl groups attached to the third and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1-butene can be synthesized through the benzylation of allylbenzene. In this method, allylbenzene is treated with sodium amide and benzyl chloride in liquid ammonia, resulting in the formation of 3,4-diphenyl-1-butene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-diphenyl butanoic acid through ozonolysis.
Reduction: Reduction reactions can modify the double bond in the butene backbone.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozonolysis typically involves ozone (O3) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3,4-Diphenyl butanoic acid.
Reduction: Various hydrogenated derivatives of 3,4-Diphenyl-1-butene.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3,4-Diphenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties is ongoing, particularly in the context of drug development.
Industry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1-butene involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions, while the butene backbone can undergo addition reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-1-butene: Similar structure but with both phenyl groups attached to the first carbon atom.
1-Phenyl-1-butene: Contains only one phenyl group attached to the first carbon atom.
2-Phenyl-1-butene: Phenyl group attached to the second carbon atom.
Properties
CAS No. |
33326-56-6 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-phenylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-12,15H,1,13H2 |
InChI Key |
UBLLFZXNOLEKLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
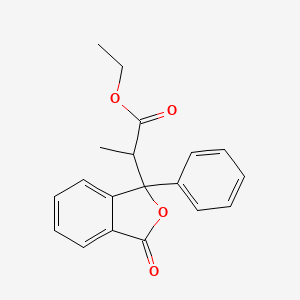
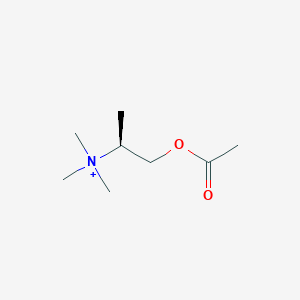
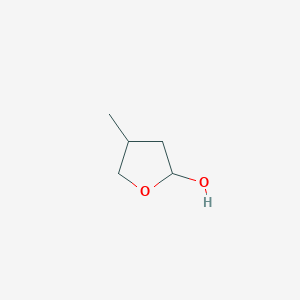

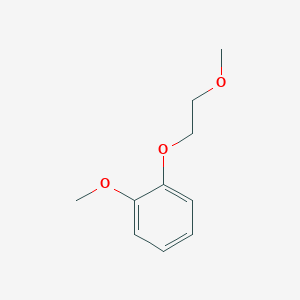
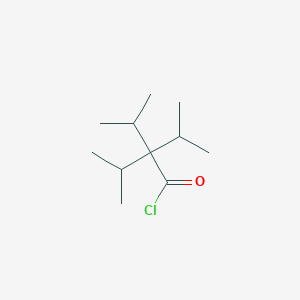
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
